N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that features a bifuran moiety and a methoxyphenyl group connected via an ethanesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bifuran moiety, followed by the introduction of the methoxyphenyl group, and finally, the formation of the ethanesulfonamide linkage. Key steps may include:
Formation of the bifuran moiety: This can be achieved through a coupling reaction between two furan rings, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution to introduce the methoxy group onto the phenyl ring.
Formation of the ethanesulfonamide linkage: This can be accomplished through a sulfonylation reaction, where an ethanesulfonyl chloride reacts with an amine group to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-hydroxyphenyl)ethanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-chlorophenyl)ethanesulfonamide: Contains a chlorine atom on the phenyl ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-22-15-6-4-14(5-7-15)10-12-25(20,21)19-13-16-8-9-18(24-16)17-3-2-11-23-17/h2-9,11,19H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWFMWQTMAWFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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